Cas no 2228290-07-9 (2-1-(4-chloro-3-methoxyphenyl)cyclopropylpropan-2-amine)

2-1-(4-Chloro-3-methoxyphenyl)cyclopropylpropan-2-amine is a structurally distinct cyclopropylamine derivative with potential applications in medicinal chemistry and pharmacological research. The compound features a substituted phenyl ring with chloro and methoxy functional groups, contributing to its unique electronic and steric properties. The cyclopropyl moiety enhances conformational rigidity, which may influence binding affinity and metabolic stability in bioactive molecules. This compound is of interest for its potential as a synthetic intermediate or scaffold in the development of novel therapeutic agents, particularly in CNS-targeted research. Its well-defined structure allows for precise modifications, making it a valuable candidate for structure-activity relationship studies. High purity and consistent synthesis protocols ensure reliable performance in research applications.
2-1-(4-chloro-3-methoxyphenyl)cyclopropylpropan-2-amine structure
2228290-07-9 structure
Product Name:2-1-(4-chloro-3-methoxyphenyl)cyclopropylpropan-2-amine
CAS No:2228290-07-9
MF:C13H18ClNO
MW:239.741122722626
CID:6381616
PubChem ID:165689162
Update Time:2025-06-11

2-1-(4-chloro-3-methoxyphenyl)cyclopropylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(4-chloro-3-methoxyphenyl)cyclopropylpropan-2-amine
    • 2-[1-(4-chloro-3-methoxyphenyl)cyclopropyl]propan-2-amine
    • EN300-1976710
    • 2228290-07-9
    • Inchi: 1S/C13H18ClNO/c1-12(2,15)13(6-7-13)9-4-5-10(14)11(8-9)16-3/h4-5,8H,6-7,15H2,1-3H3
    • InChI Key: WUIIJSNQPKSLAP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1OC)C1(C(C)(C)N)CC1

Computed Properties

  • Exact Mass: 239.1076919g/mol
  • Monoisotopic Mass: 239.1076919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 2-1-(4-chloro-3-methoxyphenyl)cyclopropylpropan-2-amine

Introduction to 2-1-(4-Chloro-3-Methoxyphenyl)cyclopropylpropan-2-amine (CAS No. 2228290-07-9)

2-1-(4-Chloro-3-methoxyphenyl)cyclopropylpropan-2-amine (CAS No. 2228290-07-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This introduction aims to provide a comprehensive overview of the chemical properties, biological activities, and recent research findings related to this compound.

Chemical Structure and Properties

The chemical structure of 2-1-(4-Chloro-3-methoxyphenyl)cyclopropylpropan-2-amine is defined by its cyclopropyl and substituted phenyl groups, which contribute to its distinct physical and chemical properties. The presence of a chlorine atom and a methoxy group on the phenyl ring imparts specific reactivity and stability characteristics. The compound is typically synthesized through multi-step organic reactions, involving the formation of the cyclopropyl ring and subsequent functional group modifications.

In terms of physical properties, 2-1-(4-Chloro-3-methoxyphenyl)cyclopropylpropan-2-amine is a solid at room temperature with a melting point ranging from 150°C to 160°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics are crucial for its use in various biological assays and pharmaceutical formulations.

Biological Activities

Recent studies have highlighted the diverse biological activities of 2-1-(4-Chloro-3-methoxyphenyl)cyclopropylpropan-2-amine. One of the most notable areas of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been shown to exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The mechanism of action involves binding to the active site of these enzymes, thereby disrupting their catalytic function.

In addition to its enzymatic inhibition properties, 2-1-(4-Chloro-3-methoxyphenyl)cyclopropylpropan-2-amine has also demonstrated anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 2-1-(4-Chloro-3-methoxyphenyl)cyclopropylpropan-2-amine has been further explored through preclinical and early-stage clinical trials. Preclinical studies in animal models have shown promising results in reducing tumor growth and improving survival rates in cancer models. These findings have paved the way for human clinical trials, which are currently underway to evaluate its safety and efficacy.

In early-phase clinical trials, 2-1-(4-Chloro-3-methoxyphenyl)cyclopropylpropan-2-amine has demonstrated a favorable safety profile with minimal adverse effects. Common side effects reported include mild gastrointestinal discomfort and fatigue, which were generally well-tolerated by patients. These results are encouraging and support further investigation into its therapeutic applications.

Mechanistic Insights

To better understand the molecular mechanisms underlying the biological activities of 2-1-(4-Chloro-3-methoxyphenyl)cyclopropylpropan-2-amine, researchers have conducted extensive studies using advanced techniques such as X-ray crystallography and molecular dynamics simulations. These studies have provided detailed insights into how the compound interacts with its target proteins at the atomic level.

The binding mode analysis has revealed that the cyclopropyl moiety plays a crucial role in stabilizing the interaction with the target protein's active site. The chlorine atom on the phenyl ring also contributes to this stabilization through favorable electrostatic interactions. These findings have important implications for optimizing the compound's structure for enhanced potency and selectivity.

Future Directions

The ongoing research on 2-1-(4-Chloro-3-methoxyphenyl)cyclopropylpropan-2-amine holds significant promise for advancing our understanding of its therapeutic potential. Future studies will focus on optimizing its pharmacokinetic properties to improve bioavailability and reduce off-target effects. Additionally, combination therapies involving this compound with other drugs may be explored to enhance treatment outcomes in various diseases.

In conclusion, 2-1-(4-Chloro-3-methoxyphenyl)cyclopropylpropan-2-amine (CAS No. 2228290-07-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable biological profile make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.

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